1-(3-Chloropyridin-4-yl)ethanone
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Description
1-(3-Chloropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational and Structural Analysis
- A study conducted by Song et al. (2008) focused on the vibrational spectra of a chloropyridin ethanone derivative using FT-IR and FT-Raman spectroscopy, coupled with density functional theory and molecular orbital calculations. This research is significant for understanding the molecular structure and vibrational properties of such compounds (Song et al., 2008).
Synthetic Chemistry and Molecular Design
Ankati and Biehl (2010) reported on the microwave-assisted synthesis of various derivatives of thieno[2,3-b]pyridine using 1-(2-chloropyridin-3-yl)ethanone. This method demonstrates the versatility of chloropyridin ethanones in synthesizing heterocyclic compounds (Ankati & Biehl, 2010).
Hussein, El Guesmi, and Ahmed (2019) developed a protocol for synthesizing nicotinonitriles incorporating pyrene and fluorene moieties, using a domino reaction strategy. This showcases the application of such compounds in the field of materials science and photophysical properties (Hussein, El Guesmi & Ahmed, 2019).
Sun et al. (2007) explored the synthesis of NNN tridentate ligands using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, demonstrating its potential in forming metal complexes with catalytic activities for ethylene reactivity (Sun et al., 2007).
Biochemistry and Catalysis
López-Iglesias et al. (2016) investigated transaminases for the amination of chloropyridin alkanones, highlighting their application in producing enantiopure amines and demonstrating the impact of chlorine substitution on reactivity (López-Iglesias et al., 2016).
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the synthesis and antibacterial activity of compounds derived from 1-(4-(piperidin-1-yl)phenyl)ethanone, a related structure, showcasing its potential in antibacterial applications (Merugu, Ramesh & Sreenivasulu, 2010).
Salimon, Salih, and Hussien (2011) synthesized and evaluated 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone for its antimicrobial activity, demonstrating its potential in medical applications (Salimon, Salih & Hussien, 2011).
Molecular Docking and Computational Studies
- ShanaParveen et al. (2016) performed molecular docking studies on a compound structurally related to 1-(3-Chloropyridin-4-yl)ethanone, highlighting its potential for inhibitory activity against specific proteins, contributing to pharmacological research (ShanaParveen et al., 2016).
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USENXBJIUNFKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508672 |
Source
|
Record name | 1-(3-Chloropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78790-82-6 |
Source
|
Record name | 1-(3-Chloropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropyridin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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